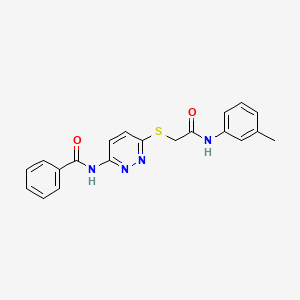

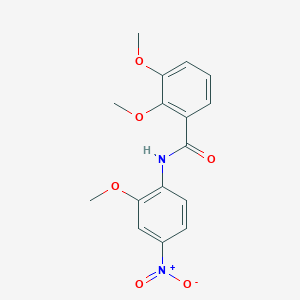

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound with potential applications in diverse research areas. It is a type of benzamide derivative, which are compounds of biological and pharmaceutical importance . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Synthesis Analysis

A variety of benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-dimethoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium . In a related synthesis, 2-hydroxy-4-nitrobenzoic acid was reacted with methyl iodide .Molecular Structure Analysis

In the crystal structure of a similar compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C—O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .科学的研究の応用

Crystal Structure Analysis

The crystal structure of this compound has been studied extensively . The benzene rings in the compound are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .

Pharmaceutical Applications

Many amide derivatives, including this compound, have been found to possess various medicinal properties. These include antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Synthesis of Derivatives

This compound can be used as a starting material in the synthesis of various derivatives. For example, it can be used in the synthesis of 2-Methoxy-4-nitrobenzamide, a nitroamide derivative, 4-Amino-2-methoxybenzamide, an aminobenzamide derivative, and N,2-Dimethoxy- N -methyl-4-nitrobenzamide, a Weinreb amide derivative .

Biological Applications

Compounds like this have been widely used in biological systems. They are used as building blocks for natural products such as proteins and peptides .

Industrial Applications

These compounds have also found use in industrial applications. They are used in potential drug industries, juvenile hyperactivity treatment, the treatment of cancer, hypercholesterolemia, sorafenib, lipitor .

Antioxidant Activities

Some studies have shown that these compounds have antioxidant activities . This makes them potentially useful in combating oxidative stress in biological systems.

作用機序

Target of Action

It is known that benzamides and their derivatives, which include this compound, have a wide range of uses in pharmaceutical chemistry . They have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties . These properties suggest that the compound likely interacts with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The compound’s benzamide structure suggests that it may interact with its targets through hydrogen bonding, given the presence of the amide functional group . This interaction could lead to changes in the target’s function, potentially inhibiting or activating biological processes.

Biochemical Pathways

Given the compound’s reported biological activities, it is likely that it affects multiple pathways related to inflammation, pain perception, cell growth, and microbial growth .

Result of Action

Given its reported biological activities, it can be inferred that the compound may induce changes in cell growth, inflammation, pain perception, and microbial growth .

特性

IUPAC Name |

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-6-4-5-11(15(13)24-3)16(19)17-12-8-7-10(18(20)21)9-14(12)23-2/h4-9H,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICKLBLTPDZMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)

![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)

![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)